4-Chloro-6-methylpyridine-2-carboxylic acid (CAS: 30235-19-9) is a strategically substituted picolinic acid derivative. Its primary value in procurement is as a versatile building block for creating more complex molecular architectures, particularly in pharmaceutical and materials science research. The specific placement of the chloro and methyl groups provides a unique combination of steric and electronic properties that are leveraged in multi-step organic syntheses and for the precise tuning of metal-ligand complex characteristics. [REFS-1, REFS-2]
Substituting this compound with simpler analogs like 6-methylpyridine-2-carboxylic acid or the parent picolinic acid is often unviable. The 4-chloro substituent is not merely a passive modification; it serves as a crucial reactive handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed Suzuki cross-couplings, which are impossible with the non-chlorinated analog. [1] Furthermore, the electron-withdrawing nature of the chlorine atom fundamentally alters the electronic properties of the pyridine ring and the acidity of the carboxyl group, directly impacting its coordination behavior with metal centers and its reactivity in subsequent synthetic steps. This makes direct substitution in established protocols a high-risk endeavor, likely leading to reaction failure or entirely different product profiles.
The 4-chloro group provides a specific, reactive site for palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of 4-arylpyridine derivatives. In a documented procedure, the methyl ester of the target compound was coupled with phenylboronic acid to produce methyl 4-phenyl-6-methylpyridine-2-carboxylate in a 92% isolated yield. [1] This pathway is inaccessible to the direct analog, 6-methylpyridine-2-carboxylic acid, which lacks the necessary chloro leaving group for this transformation.
| Evidence Dimension | Isolated Yield of Suzuki Coupling Product |
| Target Compound Data | 92% (as methyl ester precursor) |
| Comparator Or Baseline | 6-methylpyridine-2-carboxylic acid: Reaction is not possible. |
| Quantified Difference | Enables a reaction with 92% yield that is otherwise unachievable. |
| Conditions | Pd(PPh3)4 catalyst, K2CO3 base, DME/H2O solvent, reflux, reaction with phenylboronic acid. [<a href="https://pubs.acs.org/doi/10.1021/ol0627727" target="_blank">1</a>] |
This demonstrates the compound's function as a key precursor for building complex biaryl structures, a critical purchasing factor for labs focused on scaffold development.
This compound has been explicitly used as a starting material in the synthesis of 3-amino-pyridines, a class of molecules investigated as potent GPBAR1 agonists for treating type II diabetes. [REFS-1, REFS-2] In a patented synthetic route, 4-chloro-6-methylpyridine-2-carboxylic acid was coupled with an amine intermediate (N-methyl-4-o-tolylpyridin-3-amine) to form the corresponding amide. The selection of this specific acid derivative was integral to the construction of the final bioactive molecule.
| Evidence Dimension | Application as a verified pharmaceutical precursor |
| Target Compound Data | Successfully used as a key reactant in the synthesis of a patented GPBAR1 agonist. [REFS-1, REFS-2] |
| Comparator Or Baseline | Unsubstituted picolinic acid or other analogs not specified in the route. |
| Quantified Difference | N/A (Demonstrates established utility in a high-value synthetic context). |
| Conditions | Amide coupling reaction conditions as described in patent literature for pharmaceutical intermediate synthesis. |
For buyers in pharmaceutical R&D, procuring this exact compound reduces risk by using a building block already validated in relevant, complex synthetic pathways.
This compound is the designated choice for synthetic campaigns requiring the introduction of an aryl or heteroaryl group at the 4-position of the pyridine ring via Suzuki coupling. Its utility is proven for achieving high-yield C-C bond formation where analogs lacking the 4-chloro group would fail. [1]
Given its documented use in the synthesis of bioactive molecules such as GPBAR1 agonists, this acid is a valuable starting material for projects targeting complex pharmaceutical agents. [2] Its specific substitution pattern is integral to achieving the desired final molecular structure and activity.
The compound serves as a valuable platform for creating tailored ligands. The carboxylic acid and pyridine nitrogen provide a bidentate chelation site, while the 4-chloro position can be functionalized post-synthesis to tune the electronic or steric properties of the resulting metal complex for applications in catalysis or materials science.
Irritant